
3,6-Dihydroxy-2-benzofuranacetic acid diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dihydroxy-2-benzofuranacetic acid diacetate typically involves the acetylation of 3,6-dihydroxy-2-benzofuranacetic acid. This process can be carried out using acetic anhydride in the presence of a catalyst such as pyridine under reflux conditions . The reaction is usually monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatographic techniques .
化学反応の分析
Types of Reactions
3,6-Dihydroxy-2-benzofuranacetic acid diacetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more reduced forms of benzofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the benzofuran ring .
科学的研究の応用
3,6-Dihydroxy-2-benzofuranacetic acid diacetate has several scientific research applications, including:
作用機序
The mechanism of action of 3,6-Dihydroxy-2-benzofuranacetic acid diacetate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, its derivatives have been shown to inhibit viral replication by targeting viral enzymes . The exact molecular targets and pathways can vary depending on the specific derivative and its application .
類似化合物との比較
Similar Compounds
Benzothiophene: A similar heterocyclic compound with sulfur instead of oxygen, also known for its biological activities.
Coumarin: Another related compound with a benzopyrone structure, widely studied for its medicinal properties.
Uniqueness
This compound is unique due to its specific substitution pattern on the benzofuran ring, which imparts distinct chemical and biological properties. Its diacetate form enhances its stability and solubility, making it a valuable compound for various research applications .
特性
CAS番号 |
60722-25-0 |
|---|---|
分子式 |
C14H12O7 |
分子量 |
292.24 g/mol |
IUPAC名 |
2-(3,6-diacetyloxy-1-benzofuran-2-yl)acetic acid |
InChI |
InChI=1S/C14H12O7/c1-7(15)19-9-3-4-10-11(5-9)21-12(6-13(17)18)14(10)20-8(2)16/h3-5H,6H2,1-2H3,(H,17,18) |
InChIキー |
VKGBTZVAMUOXLB-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=C(O2)CC(=O)O)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyrimidin-7(1H)-one](/img/structure/B12919279.png)
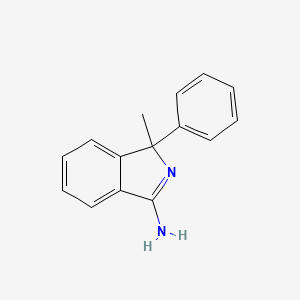
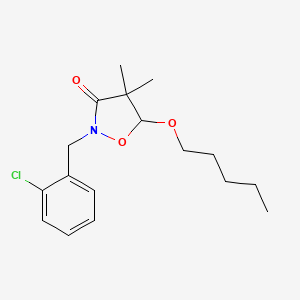

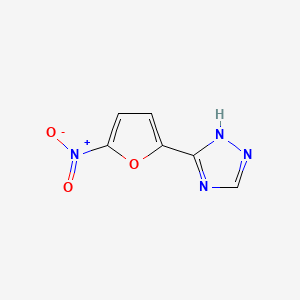
![Imidazo[1,2-a]pyrazin-8-amine, 3-(3-thienyl)-](/img/structure/B12919315.png)
![4-{[(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetyl]amino}benzoic acid](/img/structure/B12919322.png)
![5H-thiazolo[3,2-c]pyrimidine-3,5(2H)-dione, 7-methyl-](/img/structure/B12919335.png)
![(3S)-N-cyclopentyl-N-[(2,3-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B12919340.png)
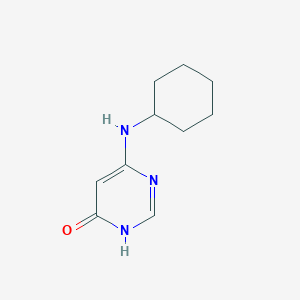
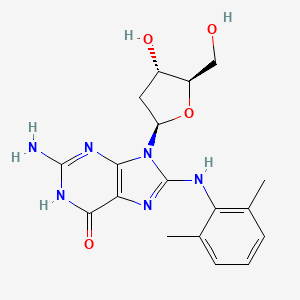
![3-Butyl-7-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12919372.png)
